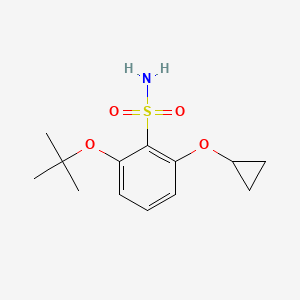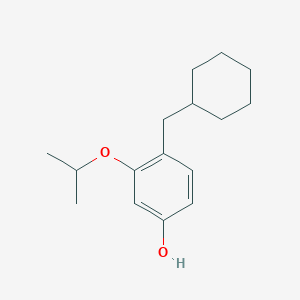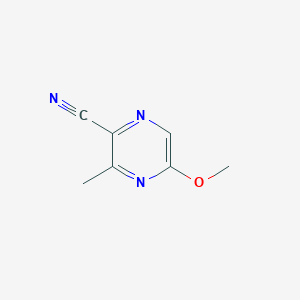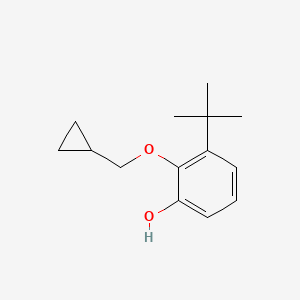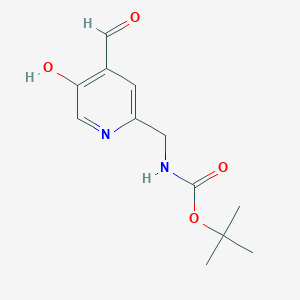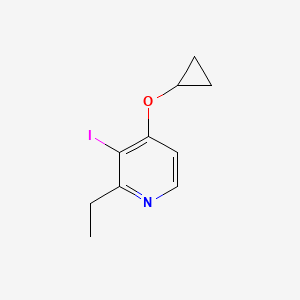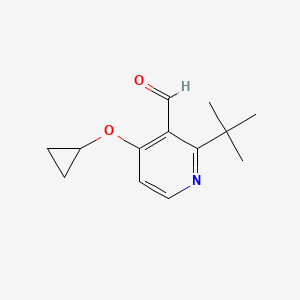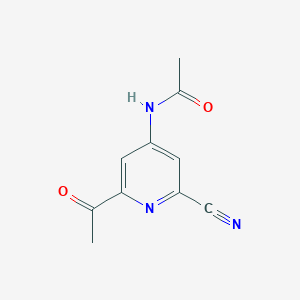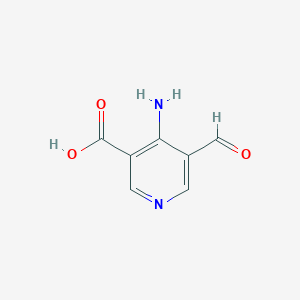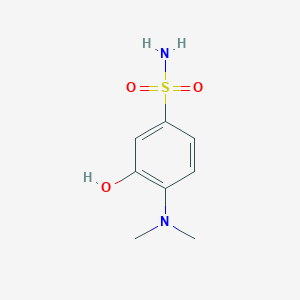
4-(Dimethylamino)-3-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE typically involves the introduction of the dimethylamino group, hydroxy group, and sulfonamide group onto a benzene ring. One common method involves the reaction of 4-(DIMETHYLAMINO)BENZENE-1-SULFONYL CHLORIDE with a hydroxy-substituted benzene derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, the presence of the dimethylamino and hydroxy groups may facilitate interactions with specific molecular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZENE-1-SULFONAMIDE: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-HYDROXYBENZENE-1-SULFONAMIDE: Lacks the dimethylamino group, which may influence its solubility and interaction with molecular targets.
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a sulfonamide group, leading to different chemical properties and applications.
Uniqueness
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the combination of the dimethylamino, hydroxy, and sulfonamide groups on the benzene ring. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(dimethylamino)-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)7-4-3-6(5-8(7)11)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
InChI Key |
BYRLSFSYMSAGHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


